molecular formula C22H19BrN2O3 B5726038 4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide

4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide

Cat. No.: B5726038
M. Wt: 439.3 g/mol
InChI Key: JUMHVOJOUVEUKB-ZVHZXABRSA-N
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Description

4-[(3-bromobenzyl)oxy]-N’-(3-methoxybenzylidene)benzohydrazide is a hydrazone derivative known for its potential biological activities Hydrazones are compounds characterized by the presence of an azomethine group (-NHN=CH-), which is crucial for their biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromobenzyl)oxy]-N’-(3-methoxybenzylidene)benzohydrazide typically involves the reaction of 3-bromobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in methanol at ambient temperature, resulting in the formation of the desired hydrazone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-bromobenzyl)oxy]-N’-(3-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The bromine atom in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-[(3-bromobenzyl)oxy]-N’-(3-methoxybenzylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-bromobenzyl)oxy]-N’-(3-methoxybenzylidene)benzohydrazide involves its interaction with biological targets through the azomethine group. This group can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-(2-methoxybenzylidene)benzohydrazide
  • N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide

Uniqueness

4-[(3-bromobenzyl)oxy]-N’-(3-methoxybenzylidene)benzohydrazide is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential biological activities. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited for various applications in research and industry .

Properties

IUPAC Name

4-[(3-bromophenyl)methoxy]-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3/c1-27-21-7-3-4-16(13-21)14-24-25-22(26)18-8-10-20(11-9-18)28-15-17-5-2-6-19(23)12-17/h2-14H,15H2,1H3,(H,25,26)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMHVOJOUVEUKB-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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